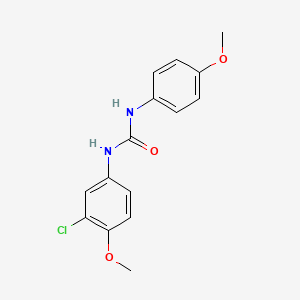
2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide, also known as EFMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EFMA is a derivative of acetamide and is synthesized through specific methods.
Aplicaciones Científicas De Investigación
2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide has been investigated for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, 2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide has been studied for its antitumor, anti-inflammatory, and analgesic properties. In pharmacology, 2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide has been investigated for its effects on the central nervous system, cardiovascular system, and immune system. In materials science, 2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide has been studied for its potential use as a corrosion inhibitor and as a precursor for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and the interaction with specific receptors. In medicinal chemistry, 2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In pharmacology, 2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide has been shown to affect the release of neurotransmitters and to modulate the activity of ion channels. In materials science, 2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide has been reported to inhibit the corrosion of metals by forming a protective layer on their surface.
Biochemical and Physiological Effects:
2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide has been reported to have various biochemical and physiological effects, depending on the concentration and route of administration. In medicinal chemistry, 2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide has been shown to decrease the expression of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes. In pharmacology, 2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide has been reported to affect the levels of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, and to modulate the activity of ion channels. In materials science, 2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide has been reported to inhibit the corrosion of metals by forming a stable complex with metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide has several advantages for lab experiments, including its relative ease of synthesis, low toxicity, and diverse range of applications. However, 2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide also has some limitations, including its limited solubility in water and some organic solvents, and its potential instability under certain conditions.
Direcciones Futuras
There are several future directions for research on 2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide, including the investigation of its potential applications in drug discovery, the optimization of its synthesis method, and the exploration of its mechanisms of action. In drug discovery, 2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide could be further investigated for its potential as an anticancer agent, as well as for its effects on other diseases, such as Alzheimer's and Parkinson's. In synthesis, the development of new methods for the preparation of 2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide could lead to more efficient and cost-effective production. In mechanism of action, further studies on the interaction of 2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide with specific receptors and signaling pathways could provide insights into its potential therapeutic applications.
Conclusion:
In conclusion, 2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method is reliable, and it has been investigated for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on 2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide could lead to the development of new drugs and materials, as well as a better understanding of its mechanisms of action.
Métodos De Síntesis
2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide is synthesized through a multistep process that involves the reaction of 4-ethylphenylacetic acid with furfural, followed by reduction of the resulting intermediate, and the final reaction with acetic anhydride. This synthesis method has been reported in various research articles and is considered reliable.
Propiedades
IUPAC Name |
2-(4-ethylphenyl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-12-5-7-13(8-6-12)10-15(17)16-11-14-4-3-9-18-14/h3-9H,2,10-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAJGGOZQUCHNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5316406.png)
![N-(5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5316411.png)
![3-amino-N-[(3-ethylisoxazol-5-yl)methyl]-N-methyl-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5316412.png)
![6-isopropyl-3-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5316420.png)
![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5316422.png)

![(2R,3S)-3-amino-4-{4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-4-oxobutan-2-ol](/img/structure/B5316444.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5316447.png)
![methyl 2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5316463.png)

![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5316469.png)
![{1-(6-methoxypyrimidin-4-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5316473.png)
![5-({2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrol-3-yl}methylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5316476.png)
